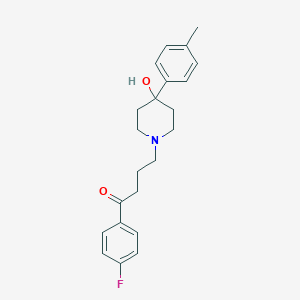

![molecular formula C23H28BrN3O2 B024228 7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one CAS No. 203395-84-0](/img/structure/B24228.png)

7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

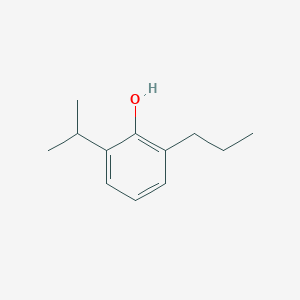

The focus on compounds with a quinolinone or quinoline backbone, often modified with piperazine and various substituents like bromophenyl groups, stems from their versatile pharmacological profiles. These compounds are of significant interest in medicinal chemistry due to their potential antimicrobial, antifungal, antipsychotic, and antimalarial activities, among others.

Synthesis Analysis

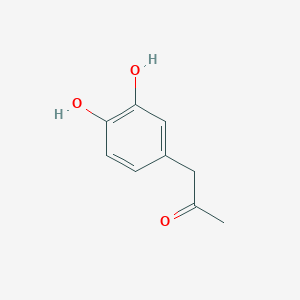

The synthesis of compounds similar to the one often involves multi-step chemical processes, including nucleophilic substitution reactions and the use of specific reagents to introduce various functional groups such as piperazinyl and bromophenyl moieties. For example, Patel et al. (2012) discussed the synthesis and pharmacological evaluation of novel triazine analogues showing antimicrobial activities, highlighting the complexity of synthesizing such compounds (Patel, Kumari, Rajani, & Chikhalia, 2012).

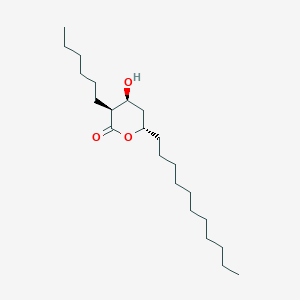

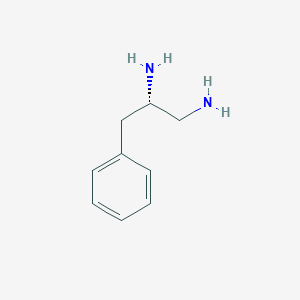

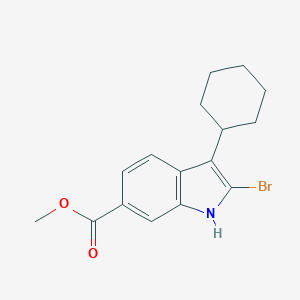

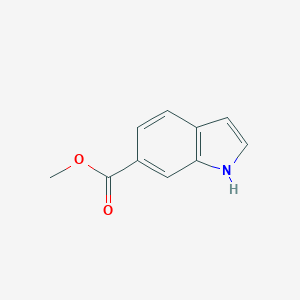

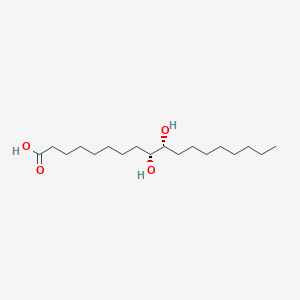

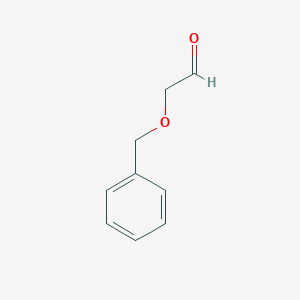

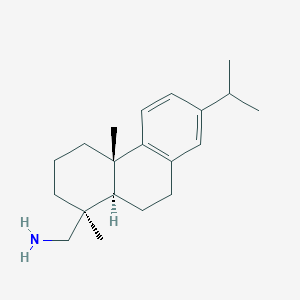

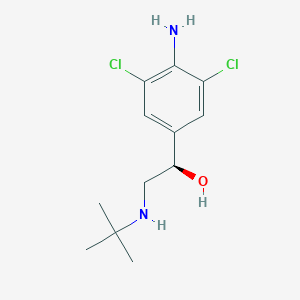

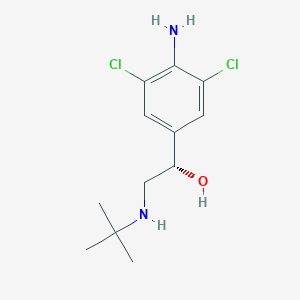

Molecular Structure Analysis

Molecular structure analysis typically involves techniques like NMR spectroscopy, mass spectroscopy, and X-ray crystallography. These methods help elucidate the compound's structure, including its stereochemistry and the conformation of its molecular components. Anthal et al. (2018) provided insights into the molecular structure of a related compound, showcasing the importance of such analyses in understanding the compound's chemical nature and potential interactions (Anthal, Singh, Desai, Arunakumar, Sreenivasa, & Kamni, 2018).

Wissenschaftliche Forschungsanwendungen

Piperazine Derivatives in Drug Design

Piperazine, a six-membered nitrogen-containing heterocycle, is significant in the rational design of drugs, found in various therapeutic uses such as antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory agents. Modifications to the piperazine nucleus significantly impact the medicinal potential of resulting molecules, suggesting that compounds like 7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one could be explored for similar applications. The flexibility of piperazine-based molecules in drug discovery indicates their potential in developing new therapeutic agents for various diseases, highlighting the importance of further therapeutic investigations on this motif (Rathi et al., 2016).

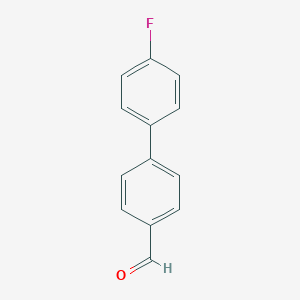

Quinoline and Quinazoline Alkaloids in Medicinal Chemistry

Quinoline and quinazoline alkaloids, important classes of N-based heterocyclic compounds, have seen extensive study for their significant bioactivities. Compounds with these nuclei have been isolated from natural sources, and their analogs possess a wide range of bioactivities, including antitumor, antimalarial, antibacterial, antifungal, and antiviral effects. This diverse biological activity suggests that compounds structurally related to quinoline and quinazoline, such as 7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one, could be valuable in developing new drugs with similar therapeutic applications (Shang et al., 2018).

Anti-colorectal Cancer Activity

Quinazoline derivatives have been studied for their anti-colorectal cancer efficacy, where modifications to the benzene and/or pyrimidine rings with amino groups or substituted amino groups developed novel analogues with anticancer properties. This suggests that structurally related compounds might also exhibit potential as anti-colorectal cancer agents by modulating the expression of specific genes and proteins involved in cancer progression (Moorthy et al., 2023).

Safety And Hazards

Eigenschaften

IUPAC Name |

7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28BrN3O2/c24-20-5-1-2-6-22(20)27-14-12-26(13-15-27)11-3-4-16-29-19-9-7-18-8-10-23(28)25-21(18)17-19/h1-2,5-7,9,17H,3-4,8,10-16H2,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRNJRGYNAGBQRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC=CC=C4Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444902 |

Source

|

| Record name | OPC 14714 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

CAS RN |

203395-84-0 |

Source

|

| Record name | OPC 14714 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.